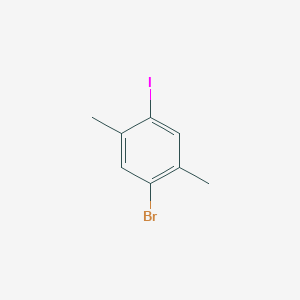

1-Bromo-4-iodo-2,5-dimethylbenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-iodo-2,5-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrI/c1-5-4-8(10)6(2)3-7(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STZWMGXMSNEZJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1I)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10598680 | |

| Record name | 1-Bromo-4-iodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

699119-05-6 | |

| Record name | 1-Bromo-4-iodo-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10598680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-iodo-2,5-dimethylbenzene from 2,5-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-iodo-2,5-dimethylbenzene is a polysubstituted aromatic compound with significant utility as a building block in medicinal chemistry and materials science.[1] Its distinct halogen substituents, bromine and iodine, offer differential reactivity in cross-coupling reactions, enabling sequential and site-selective functionalization. The 2,5-dimethyl substitution pattern further influences the molecule's steric and electronic properties. This guide delineates a robust and reproducible synthetic route starting from the readily available 2,5-dimethylaniline.[2]

Overall Synthetic Strategy

The synthesis of this compound from 2,5-dimethylaniline is a multi-step process that leverages classical aromatic chemistry transformations. The core of this strategy involves the conversion of the amino group of an aniline derivative into a versatile diazonium salt, which can then be substituted with various nucleophiles.[3][4] The chosen synthetic pathway involves two key stages:

-

Bromination of 2,5-dimethylaniline: Introduction of a bromine atom at the para-position to the amino group to yield 4-bromo-2,5-dimethylaniline.

-

Diazotization-Iodination: Conversion of the amino group of 4-bromo-2,5-dimethylaniline to a diazonium salt, followed by a Sandmeyer-type reaction to introduce an iodine atom.

This strategic sequence is dictated by the directing effects of the substituents on the aromatic ring. The strongly activating amino group and the methyl groups in 2,5-dimethylaniline direct electrophilic substitution to the ortho and para positions.[5] By first introducing the bromine atom, we can then exploit the diazonium salt chemistry to introduce the iodine atom at the desired position.

Visualizing the Synthesis Workflow

Caption: Overall synthetic workflow from 2,5-dimethylaniline to this compound.

PART 1: Synthesis of 4-Bromo-2,5-dimethylaniline

The initial step involves the regioselective bromination of 2,5-dimethylaniline. The amino group is a strong activating group, and the two methyl groups further enhance the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution. The para-position to the amino group is the most sterically accessible and electronically favorable site for bromination.

Experimental Protocol: Bromination

A common and effective method for this transformation is the direct bromination using molecular bromine in a suitable solvent like acetic acid.[5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,5-Dimethylaniline | 121.18 | 12.12 g | 0.1 |

| Glacial Acetic Acid | 60.05 | 100 mL | - |

| Bromine (Br₂) | 159.81 | 15.98 g (5.12 mL) | 0.1 |

Procedure:

-

In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 12.12 g (0.1 mol) of 2,5-dimethylaniline in 100 mL of glacial acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of 15.98 g (0.1 mol) of bromine in 20 mL of glacial acetic acid from the dropping funnel over a period of 30 minutes, while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

-

Pour the reaction mixture into 500 mL of ice-cold water with stirring.

-

Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

The precipitated solid, 4-bromo-2,5-dimethylaniline, is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from ethanol or a mixture of ethanol and water.

Causality of Experimental Choices:

-

Acetic Acid as Solvent: Acetic acid is a polar protic solvent that can solvate the ions formed during the reaction and is relatively unreactive towards bromine.

-

Low Temperature: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and prevent the formation of polybrominated byproducts.

-

Slow Addition of Bromine: This ensures that the concentration of bromine in the reaction mixture remains low, which also helps to minimize side reactions.

-

Neutralization: The neutralization step is crucial to precipitate the product, as the aniline derivative is soluble in acidic conditions due to the formation of the anilinium salt.

PART 2: Synthesis of this compound

This stage involves the conversion of the amino group of 4-bromo-2,5-dimethylaniline into a diazonium salt, which is then displaced by iodide. This is a classic example of a Sandmeyer-type reaction.[6][7]

Reaction Mechanism: Diazotization and Iodination

Caption: Mechanism of diazotization followed by iodination.

Experimental Protocol: Diazotization-Iodination

This procedure is adapted from established methods for the synthesis of aryl iodides from anilines via diazonium salts.[8][9]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Bromo-2,5-dimethylaniline | 200.08 | 10.0 g | 0.05 |

| Concentrated Sulfuric Acid | 98.08 | 10 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 3.8 g | 0.055 |

| Potassium Iodide (KI) | 166.00 | 9.1 g | 0.055 |

Procedure:

-

In a 500 mL beaker, carefully add 10 mL of concentrated sulfuric acid to 50 mL of water with cooling and stirring.

-

To this diluted sulfuric acid, add 10.0 g (0.05 mol) of 4-bromo-2,5-dimethylaniline. The mixture may need to be gently warmed to effect dissolution, then cooled back down.

-

Cool the solution to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of 3.8 g (0.055 mol) of sodium nitrite in 15 mL of water dropwise. The temperature must be maintained below 5 °C throughout the addition. The formation of the diazonium salt is indicated by a slight color change.

-

In a separate 250 mL beaker, dissolve 9.1 g (0.055 mol) of potassium iodide in 20 mL of water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

After the addition is complete, allow the mixture to stand at room temperature for 1 hour and then gently warm it on a water bath at 50-60 °C for 30 minutes to ensure complete decomposition of the diazonium salt.

-

Cool the mixture to room temperature. A dark, oily solid will precipitate.

-

Collect the crude product by vacuum filtration.

-

To remove any unreacted iodine, wash the crude product with a small amount of saturated sodium thiosulfate solution, followed by water.

-

The product can be purified by steam distillation or recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

-

Sulfuric Acid: Provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite and stabilizes the diazonium salt.

-

Low Temperature for Diazotization: Aryl diazonium salts are generally unstable and can decompose at higher temperatures.[4][10] Maintaining a temperature between 0-5 °C is critical for the successful formation and handling of the diazonium intermediate.

-

Potassium Iodide: Serves as the source of the iodide nucleophile. The reaction of diazonium salts with potassium iodide to form aryl iodides is a well-established and high-yielding transformation that does not typically require a copper catalyst.[11]

-

Warming Step: Gentle warming after the addition of the diazonium salt helps to drive the decomposition of the diazonium salt and the formation of the final product to completion.

-

Sodium Thiosulfate Wash: This step is to remove any excess iodine that may have formed as a byproduct, which would otherwise contaminate the final product.

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Technique | Expected Results |

| Melting Point | A sharp melting point consistent with the literature value. |

| ¹H NMR | Signals corresponding to the aromatic protons and the two methyl groups with appropriate chemical shifts and integration values. |

| ¹³C NMR | Resonances for all the carbon atoms in the molecule, including the two methyl carbons and the six aromatic carbons. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the product (C₈H₈BrI, MW: 310.96 g/mol ), with the characteristic isotopic pattern for bromine.[1] |

Safety Precautions

-

2,5-Dimethylaniline: This compound is toxic and should be handled in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Bromine: Highly corrosive and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

-

Concentrated Sulfuric Acid: Highly corrosive. Always add acid to water, never the other way around, to avoid violent exothermic reactions.

-

Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is imperative to keep them in solution and at low temperatures.

References

- 1. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Diazotization reaction: Mechanism and Uses [chemicalnote.com]

- 5. 4-Bromo-2,5-dimethylaniline|CAS 30273-40-6 [benchchem.com]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Diazotization of Aniline Derivatives: Nitrous Acid Test [chemedx.org]

- 11. Video: Nucleophilic Aromatic Substitution of Aryldiazonium Salts: Aromatic SN1 [jove.com]

An In-depth Technical Guide to the NMR Spectral Data and Interpretation of 1-Bromo-4-iodo-2,5-dimethylbenzene

Abstract

This technical guide provides a comprehensive analysis and interpretation of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-Bromo-4-iodo-2,5-dimethylbenzene. As a polysubstituted aromatic compound, its NMR spectra offer a rich source of information regarding its molecular structure, elucidated through the careful analysis of chemical shifts, spin-spin coupling patterns, and the influence of its various substituents. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering a detailed walkthrough of spectral prediction, interpretation, and the underlying principles of NMR spectroscopy as applied to this specific molecule.

Introduction: The Structural Significance of this compound

This compound is a halogenated aromatic compound with the chemical formula C₈H₈BrI. Its structure is characterized by a benzene ring with four substituents: a bromine atom, an iodine atom, and two methyl groups. The relative positions of these substituents are critical in defining the molecule's chemical properties and reactivity, making it a potentially valuable intermediate in organic synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom within a molecule. This guide will present a predictive analysis of the ¹H and ¹³C NMR spectra of this compound, based on established principles of substituent effects and spin-spin coupling.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electronic effects of the bromine, iodine, and methyl substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-3 | ~7.5 - 7.7 | Singlet | 1H |

| H-6 | ~7.0 - 7.2 | Singlet | 1H |

| CH₃ at C-2 | ~2.3 - 2.5 | Singlet | 3H |

| CH₃ at C-5 | ~2.2 - 2.4 | Singlet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

Aromatic Protons (H-3 and H-6)

The benzene ring in this compound has two remaining protons at positions C-3 and C-6. Due to the substitution pattern, these two protons are in different chemical environments and are therefore expected to give rise to two distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm).[2]

-

H-3: This proton is flanked by the bromine atom at C-2 and the iodine atom at C-4. Both halogens are electron-withdrawing through induction, which deshields the adjacent proton, causing its signal to appear at a relatively downfield chemical shift.[3]

-

H-6: This proton is positioned between the methyl group at C-5 and the bromine atom at C-1. The methyl group is weakly electron-donating, which has a shielding effect, while the bromine is electron-withdrawing. The net effect will result in a chemical shift that is generally upfield compared to H-3.

Since there are no adjacent protons, both H-3 and H-6 are expected to appear as singlets. Long-range coupling (meta-coupling) between H-3 and H-6 is possible but often too small to be resolved.[4][5]

Methyl Protons (CH₃ at C-2 and C-5)

The two methyl groups are also in non-equivalent chemical environments and should produce two separate signals.

-

CH₃ at C-2: This methyl group is ortho to the bromine atom and meta to the iodine atom.

-

CH₃ at C-5: This methyl group is ortho to the iodine atom and meta to the bromine atom.

The differing electronic environments created by the adjacent halogens will lead to slightly different chemical shifts for these two methyl groups. Both methyl group signals are predicted to be singlets as there are no protons on the adjacent carbons to cause splitting. The typical chemical shift for benzylic protons is in the range of δ 2.2-3.0 ppm.[2]

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-Br) | ~120 - 125 |

| C-2 (C-CH₃) | ~138 - 142 |

| C-3 (C-H) | ~135 - 140 |

| C-4 (C-I) | ~95 - 100 |

| C-5 (C-CH₃) | ~137 - 141 |

| C-6 (C-H) | ~130 - 135 |

| CH₃ at C-2 | ~20 - 25 |

| CH₃ at C-5 | ~18 - 23 |

Interpretation of the Predicted ¹³C NMR Spectrum

The chemical shifts in the ¹³C NMR spectrum are highly sensitive to the electronic effects of the substituents.[6]

Aromatic Carbons

-

C-1 (ipso-carbon to Br) and C-4 (ipso-carbon to I): The carbons directly attached to the halogen atoms will have their chemical shifts significantly influenced. The electronegativity of bromine will deshield C-1, while the "heavy atom effect" of iodine will cause a significant upfield shift for C-4.

-

C-2 and C-5 (ipso-carbons to CH₃): These carbons, bonded to the methyl groups, will be deshielded and appear downfield.

-

C-3 and C-6 (protonated carbons): The chemical shifts of these carbons are influenced by the combined effects of all substituents. Their exact positions can be predicted using empirical substituent chemical shift (SCS) increments.[7][8]

Methyl Carbons

The two methyl carbons will appear in the upfield region of the spectrum, typically between δ 18-25 ppm. Their slightly different chemical environments, due to the proximity of different halogens, will result in two distinct signals.

Experimental Protocol for NMR Data Acquisition

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[9][10] The choice of solvent can slightly influence chemical shifts.

-

Filtration: To ensure a homogeneous magnetic field, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] This removes any particulate matter.

-

Standard: For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Parameters

The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.[12][13][14][15]

| Parameter | ¹H NMR | ¹³C NMR |

| Pulse Program | zg30 | zgpg30 |

| Spectral Width (SW) | 16 ppm | 240 ppm |

| Acquisition Time (AQ) | ~3-4 s | ~1-2 s |

| Relaxation Delay (D1) | 1-2 s | 2 s |

| Number of Scans (NS) | 8-16 | 1024 or more |

| Temperature | 298 K | 298 K |

Visualization of Molecular Structure and Logic

Molecular Structure

Caption: Molecular structure of this compound.

¹H NMR Connectivity and Coupling

Caption: Predicted ¹H NMR signals with no significant coupling.

Conclusion

The predicted ¹H and ¹³C NMR spectra of this compound provide a detailed fingerprint of its molecular structure. The analysis of chemical shifts reveals the electronic influence of the bromine, iodine, and methyl substituents on the aromatic ring. The predicted multiplicities, primarily singlets for all proton signals, are a direct consequence of the substitution pattern. This in-depth guide serves as a valuable resource for researchers by providing a thorough interpretation based on fundamental NMR principles, a standardized experimental protocol for data acquisition, and clear visualizations of the molecular structure and spectral relationships.

References

- 1. publish.uwo.ca [publish.uwo.ca]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. m.youtube.com [m.youtube.com]

- 4. acdlabs.com [acdlabs.com]

- 5. m.youtube.com [m.youtube.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR chemical shift prediction of benzenes [stenutz.eu]

- 8. Substitution patterns in aromatic rings by increment analysis. Model development and application to natural organic matter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. depts.washington.edu [depts.washington.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]

- 12. NMR Education: How to Choose Your Acquisition Parameters? [aiinmr.com]

- 13. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 14. chemistry.wilkes.edu [chemistry.wilkes.edu]

- 15. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

An In-depth Technical Guide on the Crystal Structure and Molecular Geometry of 1-Bromo-4-iodo-2,5-dimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the anticipated crystal structure and molecular geometry of 1-bromo-4-iodo-2,5-dimethylbenzene (Compound 1 ), a halogenated aromatic compound with potential applications in organic synthesis and materials science. In the absence of specific published crystallographic data for this exact molecule, this document leverages established principles of chemical synthesis, crystallography, and molecular modeling. We present a plausible synthetic route, a detailed protocol for single-crystal X-ray diffraction analysis, and a predictive exploration of its molecular and supramolecular characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking a deep understanding of the structural chemistry of polysubstituted benzene derivatives.

Introduction: The Significance of Halogenated Arenes

Halogenated aromatic compounds are fundamental building blocks in modern chemistry. The distinct electronic properties and reactivity of different halogen substituents (F, Cl, Br, I) on a benzene ring allow for selective, sequential chemical modifications, making them invaluable in the synthesis of complex organic molecules, including pharmaceuticals, agrochemicals, and functional materials. The title compound, this compound, possesses three key structural features: a bromine atom, an iodine atom, and two methyl groups on a benzene scaffold. This substitution pattern suggests a rich and complex structural chemistry, governed by a subtle interplay of steric and electronic effects, as well as the potential for significant intermolecular interactions such as halogen bonding.

This guide provides a robust framework for the synthesis, crystallization, and structural elucidation of Compound 1 . By referencing data from closely related structures, such as 1-bromo-4-iodobenzene, we can project the likely molecular geometry and crystal packing, offering valuable insights for future experimental work.

Synthesis and Crystallization

A targeted synthesis and careful crystallization are the foundational steps for obtaining high-quality single crystals suitable for X-ray diffraction. The proposed synthetic pathway leverages common and reliable reactions in organic chemistry.

Proposed Synthesis of this compound

A plausible synthetic route to this compound begins with a Sandmeyer-type reaction starting from 2,5-dimethylaniline. The workflow is designed to introduce the halogen atoms in a controlled manner.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis

-

Diazotization: Dissolve 2,5-dimethylaniline in an aqueous solution of sulfuric acid and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite. Maintain the temperature below 5 °C to ensure the stability of the resulting diazonium salt.

-

Iodination: In a separate flask, prepare a solution of potassium iodide in water.

-

Slowly add the diazonium salt solution to the potassium iodide solution with vigorous stirring. An effervescence of nitrogen gas will be observed.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

-

Work-up and Purification: Extract the product, 1-iodo-2,5-dimethylbenzene, with a suitable organic solvent (e.g., diethyl ether). Wash the organic layer with sodium thiosulfate solution to remove any excess iodine, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by column chromatography.

-

Bromination: To the purified 1-iodo-2,5-dimethylbenzene, add a catalytic amount of iron(III) bromide.

-

Slowly add a solution of bromine in a suitable solvent (e.g., dichloromethane) at room temperature. The iodine substituent is an ortho-, para-director, and the position para to the iodine is sterically hindered by the adjacent methyl group, thus favoring bromination at the 4-position.

-

Final Purification: After the reaction is complete, quench with a reducing agent (e.g., sodium bisulfite solution). Separate the organic layer, wash with water and brine, dry, and concentrate. The final product, this compound, can be purified by recrystallization or column chromatography.

Protocol for Single Crystal Growth

The growth of high-quality single crystals is paramount for successful X-ray diffraction analysis. Slow evaporation is a reliable method for compounds that are stable at room temperature.

-

Solvent Selection: Screen a variety of solvents to find one in which the compound has moderate solubility. Good candidates include ethanol, methanol, acetone, and ethyl acetate.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter to remove any particulate matter that could act as unwanted nucleation sites.

-

Evaporation: Transfer the filtered solution to a clean vial, cover it loosely with parafilm, and pierce a few small holes in the parafilm. This allows for slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant temperature. Over several days to weeks, as the solvent evaporates and the solution becomes supersaturated, single crystals should form.

Single-Crystal X-ray Diffraction: A Technical Overview

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Caption: Standard workflow for single-crystal X-ray diffraction analysis.

The process involves irradiating a single crystal with a monochromatic X-ray beam and measuring the positions and intensities of the diffracted beams. This diffraction pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined.

Predicted Molecular Geometry and Crystal Structure

Based on the known structures of similar molecules and fundamental chemical principles, we can predict the key structural features of this compound.

Molecular Geometry

The core of the molecule is a benzene ring, which is expected to be nearly planar. The substituents (Br, I, and two CH₃ groups) will cause minor deviations from perfect planarity due to steric strain. The C-Br and C-I bond lengths are anticipated to be consistent with those observed in other bromo- and iodo-substituted benzenes. The presence of the two methyl groups ortho to the halogen atoms will likely lead to some steric repulsion, potentially causing a slight out-of-plane bending of the C-Br and C-I bonds.

| Predicted Geometric Parameters | Value | Basis for Prediction |

| C-Br Bond Length | ~1.90 Å | Typical for C(sp²)-Br bonds in aromatic systems. |

| C-I Bond Length | ~2.10 Å | Typical for C(sp²)-I bonds in aromatic systems. |

| C-C (aromatic) Bond Length | 1.38 - 1.40 Å | Standard aromatic C-C bond lengths. |

| C-C (methyl) Bond Length | ~1.51 Å | Standard C(sp²)-C(sp³) single bond length. |

| C-C-C (ring) Bond Angles | 118° - 122° | Near-ideal 120° for sp² hybridized carbon, with slight distortions due to substituents. |

| C-C-Br Bond Angle | ~120° | Consistent with sp² hybridization. |

| C-C-I Bond Angle | ~120° | Consistent with sp² hybridization. |

Supramolecular Interactions and Crystal Packing

The arrangement of molecules in the crystal lattice is dictated by intermolecular forces. For this compound, several key interactions are expected to play a role:

-

Halogen Bonding: The iodine atom, being a good halogen bond donor, is likely to form short contacts with electron-rich regions of neighboring molecules, such as the bromine atom or the π-system of the benzene ring. These interactions are directional and can significantly influence the crystal packing.

-

π-π Stacking: The aromatic rings may pack in a face-to-face or offset face-to-face manner, driven by π-π interactions. The presence of the methyl groups may lead to a more offset arrangement to minimize steric hindrance.[1]

-

C-H···π Interactions: The hydrogen atoms of the methyl groups or the aromatic ring can interact with the electron-rich π-system of an adjacent molecule.

-

Van der Waals Forces: These non-specific interactions will contribute to the overall cohesive energy of the crystal.

Caption: Predicted key intermolecular interactions in the crystal lattice.

Spectroscopic and Physicochemical Properties

The identity and purity of the synthesized this compound would be confirmed using a suite of standard analytical techniques.

| Property | Predicted Value/Observation | Instrumentation |

| Molecular Formula | C₈H₈BrI[2] | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 310.96 g/mol [2] | Mass Spectrometry (MS) |

| Appearance | White to off-white crystalline solid | Visual Inspection |

| ¹H NMR | Two singlets for the aromatic protons, two singlets for the methyl protons. | Nuclear Magnetic Resonance (NMR) Spectroscopy |

| ¹³C NMR | Six distinct signals for the aromatic carbons, two signals for the methyl carbons. | NMR Spectroscopy |

| Infrared (IR) | Characteristic peaks for C-H (aromatic and aliphatic), C=C (aromatic), and C-Br/C-I stretching. | Fourier-Transform Infrared (FTIR) Spectroscopy |

Conclusion and Future Directions

This technical guide has outlined a comprehensive approach to the synthesis and structural elucidation of this compound. While awaiting experimental determination, the predictive analysis presented here, grounded in the established principles of chemistry and crystallography, provides a strong foundation for future research. The interplay of halogen bonding, π-π stacking, and steric effects in this molecule makes it an interesting target for studies in crystal engineering and supramolecular chemistry. The successful synthesis and crystallographic analysis of this compound will provide valuable data for understanding the fundamental principles that govern the assembly of halogenated organic molecules in the solid state, with potential implications for the design of new materials with tailored properties.

References

mass spectrometry analysis and fragmentation of 1-Bromo-4-iodo-2,5-dimethylbenzene

An In-depth Technical Guide to the Mass Spectrometry Analysis and Fragmentation of 1-Bromo-4-iodo-2,5-dimethylbenzene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometry analysis of this compound (also known as 2-Bromo-5-iodo-p-xylene). Primarily focusing on Electron Ionization (EI) mass spectrometry, this document delineates the core principles of ionization, characteristic isotopic patterns, and the predictable fragmentation pathways of this dihalogenated aromatic compound. By leveraging established principles of mass spectrometry for halogenated aromatics, we predict the key fragment ions and elucidate their formation mechanisms. This guide is intended for researchers, analytical scientists, and professionals in drug development, offering both theoretical grounding and a practical experimental framework for the structural elucidation and identification of this and structurally related molecules.

Introduction

This compound (C₈H₈BrI) is a substituted aromatic compound featuring two different halogen atoms and two methyl groups on a benzene ring.[1][2] Its structure makes it a valuable building block in organic synthesis, where the differential reactivity of the C-I and C-Br bonds can be exploited for selective functionalization in cross-coupling reactions.[3] Accurate characterization of such molecules is paramount for verifying synthesis outcomes and ensuring purity.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a cornerstone technique for the identification and structural analysis of volatile and semi-volatile organic compounds.[4] Electron Ionization (EI) is a highly robust and widely used method that generates reproducible mass spectra, which serve as molecular "fingerprints".[4][5] This guide will explore the intricacies of applying EI-MS to this compound, with a special focus on interpreting the complex fragmentation patterns that arise from its unique combination of substituents.

Foundational Principles of Analysis

Electron Ionization (EI) Mechanism

Electron Ionization is a hard ionization technique that involves bombarding gas-phase analyte molecules with a high-energy electron beam, typically accelerated to 70 electron volts (eV).[6] This energy is significantly greater than the ionization potential of most organic molecules (6-15 eV).[6] The collision ejects an electron from the molecule's highest occupied molecular orbital (HOMO), forming a positively charged radical cation known as the molecular ion (M⁺•).

The excess energy transferred during this process renders the molecular ion energetically unstable, causing it to undergo extensive and predictable fragmentation.[4][6] The resulting fragment ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z), producing a characteristic mass spectrum.

The Significance of Isotopic Patterns

The presence of bromine and iodine atoms imparts highly distinctive features to the mass spectrum, which are invaluable for identification.

-

Bromine (Br): Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance ratio (50.5% and 49.5%, respectively).[7][8] Consequently, any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensities (the M and M+2 peaks).[8][9]

-

Iodine (I): In contrast, iodine is monoisotopic, existing entirely as ¹²⁷I.[7] It does not produce an isotopic cluster but is easily identified by its large atomic mass. Its presence is often confirmed by a significant mass difference of 127 units between fragments that contain it and those that do not.[7]

For this compound, the molecular ion region will exhibit a characteristic doublet at M⁺• and (M+2)⁺• with a ~1:1 intensity ratio, reflecting the presence of one bromine atom.

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the relative strengths of its chemical bonds and the stability of the resulting fragment ions. The general hierarchy of bond strength in this context is C-I < C-Br < C-C < C-H. Therefore, cleavage of the weaker carbon-halogen bonds is expected to be a primary fragmentation event.

Upon ionization, the molecular ion (m/z 310, based on ⁷⁹Br and ¹²⁷I) will form. The key predicted fragmentation steps are as follows:

-

Loss of Iodine Radical (•I): The C-I bond is the weakest, making the ejection of an iodine radical a highly favorable pathway. This leads to the formation of a bromodimethylphenyl cation. [M]⁺• → [M - I]⁺ + •I

-

Loss of Bromine Radical (•Br): Cleavage of the slightly stronger C-Br bond results in the loss of a bromine radical, forming an iododimethylphenyl cation. [M]⁺• → [M - Br]⁺ + •Br

-

Loss of Methyl Radical (•CH₃): Benzylic cleavage leading to the loss of a methyl radical is another common fragmentation pathway for alkylbenzenes. This forms a stable bromoido-tropylium or related cation structure. [M]⁺• → [M - CH₃]⁺ + •CH₃

-

Secondary Fragmentation: The primary fragment ions can undergo further fragmentation, such as the sequential loss of the remaining halogen or a methyl group.

The diagram below illustrates these primary fragmentation pathways.

Caption: Primary fragmentation pathways of this compound.

Summary of Predicted Key Ions

| m/z (based on ⁷⁹Br) | Proposed Ion Structure | Fragmentation Step | Notes |

| 310 | [C₈H₈BrI]⁺• | Molecular Ion (M⁺•) | Exhibits an M+2 peak at m/z 312 of ~100% relative intensity. |

| 295 | [C₇H₅BrI]⁺ | Loss of •CH₃ from M⁺• | Loss of a methyl radical. Will show an M+2 peak at m/z 297. |

| 231 | [C₈H₈I]⁺ | Loss of •Br from M⁺• | Cleavage of the C-Br bond. Monoisotopic peak. |

| 183 | [C₈H₈Br]⁺ | Loss of •I from M⁺• | Cleavage of the C-I bond. Will show an M+2 peak at m/z 185. |

| 152 | [C₆H₄I]⁺ | Loss of •CH₃ from [C₈H₈I]⁺, followed by C₂H₂ loss | Further fragmentation. |

| 104 | [C₈H₈]⁺ | Loss of •Br from [C₈H₈Br]⁺ | Loss of the second halogen from a primary fragment. |

| 91 | [C₇H₇]⁺ | Rearrangement and loss of C, H, Br, I | Formation of the stable tropylium cation is common for alkylbenzenes. |

| 77 | [C₆H₅]⁺ | Loss of methyls and halogens | Phenyl cation. |

Experimental Protocol: GC-MS Analysis

A standardized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is outlined below.

Caption: Standard experimental workflow for GC-MS analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh a small amount of the solid this compound.

-

Dissolve the sample in a high-purity volatile solvent such as dichloromethane or ethyl acetate to create a stock solution.

-

Perform a serial dilution to achieve a final concentration of approximately 1 mg/mL.

-

-

Gas Chromatography (GC) Parameters:

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 ratio) to prevent column overloading.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

-

Oven Program:

-

Initial temperature: 80 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

-

Mass Spectrometry (MS) Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Transfer Line Temperature: 280 °C.

-

Data Interpretation

-

Identify the Molecular Ion (M⁺•): Locate the peak cluster at the highest m/z value that is consistent with the molecular weight of the compound (310.96 g/mol ).[1] Look for the characteristic 1:1 doublet at m/z 310 and 312. The presence of this pattern is strong evidence for a molecule containing one bromine atom.

-

Analyze Primary Fragments: Identify the major fragment ions predicted in the table above.

-

Look for a strong peak at m/z 183, which also has a 1:1 isotopic peak at m/z 185. This corresponds to the loss of iodine ([M-I]⁺).

-

Search for a peak at m/z 231, corresponding to the loss of bromine ([M-Br]⁺). This peak should be a singlet.

-

The relative intensities of the [M-I]⁺ and [M-Br]⁺ fragments will provide insight into the relative ease of cleavage of the C-I and C-Br bonds. The [M-I]⁺ fragment is expected to be more abundant.

-

-

Confirm with Secondary Fragments: Correlate secondary fragments with their parent ions to build confidence in the fragmentation pathway. For example, the presence of a peak at m/z 104 ([C₈H₈]⁺) can arise from the loss of bromine from the m/z 183 fragment.

-

Library Matching: Compare the acquired experimental spectrum against a commercial mass spectral library (e.g., NIST, Wiley). While an exact match for this specific isomer may not be present, high similarity scores to other dibromo-, diiodo-, or bromo-iodo-xylenes can provide strong corroborating evidence.

Conclusion

The mass spectrometric analysis of this compound under Electron Ionization conditions yields a rich and highly informative fragmentation pattern. The distinct isotopic signatures of bromine and iodine provide unambiguous markers for their presence within the molecular ion and subsequent fragments.[7][9] By understanding the fundamental principles of EI-MS and the relative bond energies within the molecule, a logical and predictable fragmentation pathway can be constructed. This guide provides the necessary theoretical framework and a practical experimental protocol to successfully identify and characterize this compound, serving as a valuable resource for scientists engaged in synthetic chemistry and analytical characterization.

References

- 1. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. This compound [myskinrecipes.com]

- 4. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 5. rroij.com [rroij.com]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. GCMS Section 6.5 [people.whitman.edu]

- 8. chemguide.co.uk [chemguide.co.uk]

- 9. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

An In-depth Technical Guide to 1-Bromo-4-iodo-2,5-dimethylbenzene: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Organic Synthesis

1-Bromo-4-iodo-2,5-dimethylbenzene, also known as 2-Bromo-5-iodo-p-xylene, is a dihalogenated aromatic compound that serves as a highly versatile and valuable intermediate in organic synthesis.[1][2] Its structure, featuring a benzene ring substituted with two methyl groups, a bromine atom, and an iodine atom, offers a unique platform for the construction of complex molecular architectures. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential functionalization, a critical attribute in the multi-step synthesis of pharmaceutical agents and advanced materials.[3] This guide provides a comprehensive overview of the physical and chemical properties, synthetic routes, reactivity, and potential applications of this important chemical entity, with a particular focus on its relevance to drug discovery and development.

Physicochemical and Structural Properties

This compound is a solid at room temperature, typically appearing as a yellow to brown solid.[1] Its key physical and computed properties are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Synonyms | 2-Bromo-5-iodo-p-xylene, 1-bromo-2,5-dimethyl-4-iodobenzene | [1] |

| CAS Number | 699119-05-6 | [1] |

| Molecular Formula | C₈H₈BrI | [1] |

| Molecular Weight | 310.96 g/mol | [1] |

| Melting Point | 71-75 °C | [2] |

| Boiling Point (Predicted) | 281.5 ± 35.0 °C | [1] |

| Density (Predicted) | 1.940 ± 0.06 g/cm³ | [1] |

| Appearance | Yellow to brown solid | [1] |

| Storage | 2-8°C, protect from light | [1] |

Molecular Structure

The molecular structure of this compound is characterized by a p-xylene core with bromine and iodine substituents at positions 2 and 5, respectively. This arrangement leads to a sterically hindered yet highly reactive molecule.

Caption: Molecular structure of this compound.

Synthesis of this compound

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol (Hypothetical)

It is crucial to note that the following protocol is a generalized procedure based on known reactions of similar compounds and has not been experimentally validated for this specific synthesis. Appropriate safety precautions should be taken, and the reaction should be performed by a qualified chemist.

Step 1: Bromination of 1,4-Dimethylbenzene

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas trap, add 1,4-dimethylbenzene and a catalytic amount of iron filings or anhydrous iron(III) bromide.

-

Addition of Bromine: Cool the flask in an ice bath. Slowly add bromine dropwise from the dropping funnel with constant stirring. The reaction is exothermic and will produce hydrogen bromide gas, which should be neutralized in the gas trap.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Once the reaction is complete, quench the reaction with a solution of sodium bisulfite to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Purification: Purify the crude product by distillation to obtain 2-bromo-1,4-dimethylbenzene.

Step 2: Iodination of 2-Bromo-1,4-dimethylbenzene

-

Reaction Setup: In a reaction vessel, dissolve 2-bromo-1,4-dimethylbenzene in a suitable solvent such as acetic acid or a mixture of acetic acid and sulfuric acid.

-

Addition of Iodinating Agent: Add a source of electrophilic iodine, such as a mixture of iodine and an oxidizing agent like iodic acid or nitric acid.

-

Reaction Conditions: Heat the reaction mixture with stirring. The temperature and reaction time will need to be optimized.

-

Reaction Monitoring: Follow the formation of the product by TLC or GC.

-

Work-up: After completion, pour the reaction mixture into an ice-water slurry. The solid product should precipitate.

-

Purification: Collect the solid by filtration, wash with water and a dilute solution of sodium thiosulfate to remove any remaining iodine. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).

Reactivity and Utility in Cross-Coupling Reactions

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents in metal-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker than the carbon-bromine bond, making it more susceptible to oxidative addition to a low-valent transition metal catalyst, typically palladium(0). This chemoselectivity allows for the sequential introduction of different functional groups.

Selective Functionalization

This differential reactivity is a cornerstone of its application in constructing complex molecules. For instance, a Sonogashira or Suzuki coupling can be performed selectively at the iodo position, leaving the bromo group intact for a subsequent, different cross-coupling reaction.

Caption: Selective cross-coupling reactions of this compound.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show two singlets in the aromatic region, corresponding to the two non-equivalent aromatic protons. Two singlets would also be expected in the aliphatic region for the two non-equivalent methyl groups. The chemical shifts would be influenced by the electronic effects of the bromine and iodine atoms.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will be more complex, with distinct signals for each of the eight carbon atoms. The carbons attached to the halogens will be significantly shifted. The aromatic region will show six distinct signals, and the aliphatic region will show two signals for the methyl carbons.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M+) at m/z 310, corresponding to the molecular weight of the compound. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (M+ and M+2 peaks in approximately a 1:1 ratio). Fragmentation patterns would likely involve the loss of methyl, bromo, and iodo radicals.

Applications in Drug Discovery and Materials Science

Halogenated aromatic compounds are fundamental building blocks in medicinal chemistry and materials science. The ability to introduce diverse substituents through cross-coupling reactions makes this compound a valuable precursor for the synthesis of novel organic molecules with potential biological activity or unique material properties.

While specific examples of the use of this compound in drug development are not widely reported, its structural motifs are present in various classes of bioactive molecules. The dimethylbenzene core can provide a rigid scaffold for orienting functional groups for optimal interaction with biological targets. The bromo and iodo substituents serve as handles for the introduction of pharmacophoric groups.

In materials science, this compound can be used as a monomer or intermediate in the synthesis of conjugated polymers and organic electronic materials. The introduction of different aromatic or heteroaromatic groups via cross-coupling can be used to tune the electronic and photophysical properties of the resulting materials.

Safety and Handling

This compound is classified as harmful and an irritant.[2] It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[2]

Precautionary Measures:

-

Handling: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its key feature is the differential reactivity of the carbon-iodine and carbon-bromine bonds, which allows for selective and sequential functionalization. This property makes it an attractive starting material for the synthesis of complex organic molecules with potential applications in drug discovery and materials science. While detailed experimental data for this specific compound is limited, this guide provides a comprehensive overview of its known and predicted properties, along with insights into its synthesis and reactivity, to aid researchers in its effective utilization.

References

- 1. This compound | C8H8BrI | CID 19420753 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

solubility profile of 1-Bromo-4-iodo-2,5-dimethylbenzene in common organic solvents

An In-Depth Technical Guide to the Solubility Profile of 1-Bromo-4-iodo-2,5-dimethylbenzene

Abstract

This compound is a halogenated aromatic compound with significant potential as a building block in organic synthesis and materials science. A thorough understanding of its solubility profile in common organic solvents is paramount for its effective application in reaction design, purification, and formulation. This technical guide provides a comprehensive analysis of the theoretical principles governing its solubility, a predicted solubility profile based on its molecular structure, and a detailed, field-proven experimental protocol for its quantitative determination. This document is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of this compound's solution behavior.

Physicochemical Characteristics of this compound

This compound, also known as 2-Bromo-5-iodo-p-xylene, is a polysubstituted aromatic compound.[1] Its molecular structure, featuring a benzene ring functionalized with two halogen atoms (Bromine and Iodine) and two methyl groups, dictates its physical and chemical properties. These properties, in turn, are the primary determinants of its solubility.

The large, non-polar surface area contributed by the benzene ring and methyl groups, combined with the polarizable but weakly polar carbon-halogen bonds, suggests a predominantly non-polar or weakly polar character. This structure is key to predicting its interaction with various solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 2-Bromo-5-iodo-p-xylene, 1-bromo-2,5-dimethyl-4-iodobenzene | PubChem[1] |

| CAS Number | 699119-05-6 | Sigma-Aldrich, PubChem[1] |

| Molecular Formula | C₈H₈BrI | PubChem[1] |

| Molecular Weight | 310.96 g/mol | PubChem[1] |

| Physical Form | Solid or Semi-solid | Sigma-Aldrich |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | Sigma-Aldrich |

Theoretical Principles Governing Solubility

The solubility of a solid compound in a liquid solvent is governed by the fundamental principle of "like dissolves like".[2][3] This principle is a qualitative summary of the thermodynamic interactions between solute and solvent molecules. High solubility is achieved when the intermolecular forces of attraction between solute-solvent molecules are comparable to or stronger than the solute-solute and solvent-solvent interactions.

For this compound, the key factors are:

-

Van der Waals Forces: As a large, electron-rich molecule, its primary interactions are London dispersion forces. Solvents that also rely on these forces (e.g., non-polar solvents like hexane and toluene) are expected to be effective.

-

Dipole-Dipole Interactions: The C-Br and C-I bonds introduce modest dipoles into the molecule. This allows for some interaction with polar aprotic solvents (e.g., acetone, ethyl acetate), though these are weaker than the overall non-polar character.

-

Hydrogen Bonding: The molecule lacks hydrogen bond donors (like O-H or N-H) and has very weak acceptor capability. Therefore, its solubility in strong hydrogen-bonding solvents like water is expected to be extremely low. Halogenated hydrocarbons are generally hydrophobic.[4]

Caption: Factors influencing the solubility of this compound.

Predicted Solubility Profile in Common Organic Solvents

Based on the theoretical principles outlined above, a qualitative solubility profile can be predicted. This serves as an essential starting point for solvent screening in synthesis and purification. For instance, a related compound, 1-Bromo-4-iodobenzene, is known to dissolve readily in solvents like chloroform, ethanol, diethyl ether, and acetone, while being insoluble in water.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Non-Polar | Hexane, Toluene, Dichloromethane, Diethyl Ether | High | Strong van der Waals interactions between the solute's large non-polar structure and the non-polar solvent molecules. |

| Polar Aprotic | Acetone, Tetrahydrofuran (THF), Ethyl Acetate | Moderate to High | The solvent's polarity can interact with the C-X bond dipoles, while its organic backbone is compatible with the solute's non-polar regions. |

| Polar Protic | Ethanol, Methanol | Low to Moderate | The alkyl portion of the alcohols provides some non-polar character for interaction, but the strong hydrogen-bonding network of the solvent is disrupted without significant solute-solvent H-bonding in return. |

| Highly Polar Protic | Water | Insoluble | The high polarity and strong hydrogen-bonding network of water are incompatible with the predominantly non-polar and hydrophobic nature of the solute.[4] |

Standard Protocol for Experimental Solubility Determination

To move beyond prediction to quantitative data, a robust experimental protocol is required. The Equilibrium Shake-Flask Method is a widely accepted standard for determining the solubility of sparingly soluble compounds.[5][6] This protocol is designed to be self-validating by ensuring that equilibrium is reached and that measurements are accurate and reproducible.

Principle of the Method

A surplus of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach thermodynamic equilibrium. Once equilibrium is established, the saturated solution is separated from the excess solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Materials and Reagents

-

This compound (purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated thermometer

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance (±0.01 mg)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound to a series of glass vials. The key is to ensure that undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume (e.g., 5.0 mL) of the chosen pre-equilibrated solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary experiments can be run to confirm the time required to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to permit the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a pre-weighed vial or volumetric flask. This step is critical to remove any undissolved micro-particulates.

-

Dilution & Analysis: Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the linear range of the analytical instrument. Analyze the sample using a pre-validated HPLC or UV-Vis method to determine its concentration.

References

quantum chemical calculations for 1-Bromo-4-iodo-2,5-dimethylbenzene

An In-depth Technical Guide to Quantum Chemical Calculations for 1-Bromo-4-iodo-2,5-dimethylbenzene

Executive Summary

This technical guide provides a comprehensive, field-proven protocol for conducting quantum chemical calculations on this compound. Designed for researchers in computational chemistry and drug development, this document moves beyond a simple list of steps to explain the critical reasoning behind methodological choices. We delve into the theoretical foundations necessary for accurately modeling a molecule containing heavy halogens like bromine and iodine, with a specific focus on the practical implementation of Density Functional Theory (DFT). The guide details a complete workflow, from initial structure generation and robust geometry optimization to the calculation and interpretation of key electronic and spectroscopic properties. By emphasizing the importance of relativistic effects, appropriate basis set selection, and the validation of results, this whitepaper serves as a self-contained manual for producing reliable and insightful computational data on halogenated aromatic systems.

Introduction: The 'Why' and 'How' of Modeling Halogenated Aromatics

This compound is a substituted aromatic compound that serves as a versatile building block in organic synthesis[1]. Its utility often stems from the differential reactivity of the C-Br and C-I bonds. A computational approach allows for a deep, quantitative understanding of its structural, electronic, and reactive properties before a single physical experiment is conducted.

Quantum chemical calculations, particularly those using DFT, provide invaluable insights into:

-

Molecular Geometry: Precise bond lengths, bond angles, and dihedral angles in the ground state.

-

Electronic Structure: The distribution of electrons, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the resulting electrostatic potential. These are direct indicators of reactivity[2].

-

Vibrational Frequencies: Prediction of infrared (IR) and Raman spectra, which can be used to characterize the molecule and confirm its structure.

-

Spectroscopic Properties: Prediction of NMR chemical shifts to aid in experimental spectral assignment.

The presence of iodine, a heavy element, introduces complexities that are not present when modeling simple organic molecules. The high nuclear charge causes the inner-shell electrons to move at speeds approaching a significant fraction of the speed of light, necessitating the inclusion of relativistic effects for accurate calculations[3][4]. This guide directly addresses these challenges, providing a robust framework for success.

Theoretical & Methodological Framework: Making the Right Choices

The accuracy of any quantum chemical calculation is fundamentally dependent on the chosen theoretical method and basis set. For a molecule like this compound, these choices are non-trivial.

Density Functional Theory (DFT) Functional Selection

DFT is a workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost. The choice of the exchange-correlation functional is critical.

-

Recommended Functional: B3LYP The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is an excellent and widely-used starting point for organic molecules, providing reliable geometric and electronic property predictions[5][6][7]. For many applications, its performance is more than adequate.

-

For Higher Accuracy (Dispersion Effects): B3LYP-D3 or M06-2X Halogenated compounds can engage in significant non-covalent interactions (e.g., halogen bonding), which are driven by electron correlation and dispersion forces[8]. Standard B3LYP does not fully account for these. For studies where such interactions are critical, using a functional with an empirical dispersion correction, like B3LYP-D3 , is highly recommended[6]. Alternatively, functionals from the Minnesota family, such as M06-2X , are parameterized to better capture these effects and often yield superior results for non-covalent interactions[9].

Basis Set Selection: The Critical Role of ECPs

A basis set is the set of mathematical functions used to build the molecular orbitals. For heavy elements like bromine and iodine, standard Pople-style basis sets (e.g., 6-31G(d)) are inadequate and will fail[10].

-

Causality: The core electrons of heavy elements are computationally expensive to model, and more importantly, they experience strong relativistic effects that alter orbital energies and sizes[4][11].

-

Solution: Effective Core Potentials (ECPs) ECPs (also known as pseudopotentials) solve this problem by replacing the complex core electrons with a mathematical potential. This potential implicitly includes the averaged relativistic effects. Only the chemically active valence electrons are treated explicitly with a basis set[12].

-

Recommended Mixed Basis Set Approach:

-

For Iodine (I) and Bromine (Br): Use the LANL2DZ (Los Alamos National Laboratory 2 Double-Zeta) ECP and basis set. This is a well-established and efficient choice for these elements[10]. For higher accuracy, the def2-TZVP (Definitive, Triple-Zeta Valence Polarization) basis set and its associated ECP is an excellent alternative that provides a more flexible description of the valence electrons[13][14].

-

For Carbon (C) and Hydrogen (H): Use a high-quality Pople-style basis set like 6-311+G(d,p) . This triple-zeta basis set includes diffuse functions (+) for describing lone pairs and anions, and polarization functions (d,p) for accurately representing bonding environments.

-

This "mixed basis set" strategy, where different basis sets are assigned to different atoms, is a standard and computationally efficient approach.

Simulating the Environment: The Polarizable Continuum Model (PCM)

To model the molecule in a solvent, which is more representative of experimental conditions, an implicit solvation model is recommended. The Polarizable Continuum Model (PCM) treats the solvent as a continuous dielectric medium, which is polarized by the solute molecule[15][16][17]. This is a computationally efficient way to capture the bulk electrostatic effects of a solvent and is available in most quantum chemistry software packages[18][19].

The Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the complete process using a typical quantum chemistry software package like Gaussian. The keywords provided are for the Gaussian software suite but are conceptually similar in other programs like ORCA.

Workflow Overview Diagram

Caption: A standard workflow for quantum chemical calculations.

Step 1: Molecular Structure Input

-

Using a molecular editor like GaussView or the open-source Avogadro, construct the 3D structure of this compound[20][21].

-

Ensure the correct connectivity: a benzene ring with Br at position 1, I at position 4, and methyl groups at positions 2 and 5.

-

Perform a quick "clean-up" or preliminary optimization using molecular mechanics (e.g., UFF) to get a reasonable starting geometry. This is not a quantum mechanical step but provides a better starting point[21].

Step 2: Geometry Optimization

This is the most critical step to find the lowest-energy conformation of the molecule.

-

Setup the Calculation: In your software, specify the following[22][23][24]:

-

Job Type: Optimization (Opt).

-

Method:

-

Functional: B3LYP

-

Basis Set: GenECP (This keyword allows for a mixed basis set).

-

-

Charge & Multiplicity: 0 and 1 (neutral singlet state).

-

Title: A descriptive title, e.g., "this compound B3LYP/GenECP Opt".

-

-

Define the Mixed Basis Set: At the end of the input file, after the molecular coordinates, specify the basis sets for each element type:

-

Submit and Run the Calculation.

Step 3: Frequency Calculation (Self-Validation)

A geometry optimization finds a stationary point on the potential energy surface, but this could be a minimum or a transition state. A frequency calculation is required to confirm it is a true minimum.

-

Setup the Calculation:

-

Use the optimized geometry from the previous step as the input structure.

-

Job Type: Frequency (Freq).

-

Method: Use the exact same functional and mixed basis set as the optimization. Using a different level of theory will invalidate the result.

-

-

Analyze the Output:

-

A true minimum energy structure will have zero imaginary frequencies . Imaginary frequencies (often listed as negative values) indicate a transition state, meaning the structure is a maximum in at least one direction. If you find one, you must troubleshoot the geometry and re-optimize.[23]

-

The output also provides crucial thermodynamic data, such as the Zero-Point Vibrational Energy (ZPVE), enthalpy, and Gibbs free energy.

-

Step 4: Calculation of Molecular Properties

Once you have a validated minimum-energy structure, you can calculate various properties using "single-point energy" calculations, which do not change the geometry.

-

Electronic Properties (HOMO/LUMO, MEP):

-

A standard optimization or frequency calculation output file already contains the molecular orbital energies.[22] The HOMO is the highest energy orbital with electrons, and the LUMO is the lowest energy orbital without electrons.[25] The energy difference is the HOMO-LUMO gap, a key indicator of chemical reactivity and electronic excitation energy.[26]

-

To generate visualization files for the orbitals or the Molecular Electrostatic Potential (MEP) map, you may need to add a keyword like Pop=Full and Output=WFX.

-

-

NMR Spectroscopy:

-

Job Type: NMR.

-

Method: The GIAO (Gauge-Independent Atomic Orbital) method is standard. Use a reliable functional and basis set.

-

Note: Calculated NMR shifts are absolute shieldings. They must be referenced against a calculated standard (e.g., Tetramethylsilane, TMS, optimized at the same level of theory) to compare with experimental chemical shifts. δ_sample = σ_TMS - σ_sample

-

Data Analysis and Interpretation

Tabulating Quantitative Data

Summarize your key findings in structured tables for clarity.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (B3LYP) |

|---|---|---|

| Bond Length (Å) | C-Br | [Example Value: 1.91 Å] |

| C-I | [Example Value: 2.12 Å] | |

| C-C (aromatic avg.) | [Example Value: 1.39 Å] | |

| Bond Angle (°) | C-C-Br | [Example Value: 119.8°] |

| | C-C-I | [Example Value: 120.1°] |

Table 2: Calculated Electronic Properties

| Property | Value (eV) |

|---|---|

| HOMO Energy | [Example Value: -6.5 eV] |

| LUMO Energy | [Example Value: -1.2 eV] |

| HOMO-LUMO Gap | [Example Value: 5.3 eV] |

Interpreting Electronic Properties

-

HOMO & LUMO: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept one.[25] A smaller HOMO-LUMO gap generally implies higher chemical reactivity.[27] The spatial distribution of these orbitals (visualized as lobes) indicates the likely sites for electrophilic (attacked by HOMO) and nucleophilic (attacked by LUMO) reactions.[2][28]

-

Molecular Electrostatic Potential (MEP) Map: This is a color-coded map of the electrostatic potential on the electron density surface.

-

Red regions (negative potential): Indicate electron-rich areas, susceptible to electrophilic attack. These are often found around electronegative atoms or π-systems.

-

Blue regions (positive potential): Indicate electron-poor areas, susceptible to nucleophilic attack. For halogenated aromatics, a positive region known as a "sigma-hole" can form on the halogen atom opposite to the C-X bond, which is responsible for halogen bonding.

-

Methodology Selection Diagram

Caption: Decision process for selecting methods for heavy-atom systems.

Conclusion

This guide provides a robust and theoretically grounded protocol for performing quantum chemical calculations on this compound. By adhering to these steps—particularly the critical selection of a DFT functional and a mixed basis set incorporating ECPs for the heavy halogens—researchers can generate accurate and predictive data. The self-validating step of a frequency calculation ensures the reliability of the optimized geometry, which is the foundation for all subsequent property calculations. The insights gained from analyzing the HOMO-LUMO gap and MEP map can directly inform experimental design, saving valuable time and resources in chemical synthesis and drug development.

References

- 1. This compound [myskinrecipes.com]

- 2. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 3. scidar.kg.ac.rs [scidar.kg.ac.rs]

- 4. users.df.uba.ar [users.df.uba.ar]

- 5. Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. dft.uci.edu [dft.uci.edu]

- 9. researchgate.net [researchgate.net]

- 10. m.youtube.com [m.youtube.com]

- 11. Relativistic effects on the electronic structure of the heaviest elements. Is the Periodic Table endless? [comptes-rendus.academie-sciences.fr]

- 12. Relativistic corrections - ORCA 6.0 TUTORIALS [faccts.de]

- 13. Basis set (chemistry) - Wikipedia [en.wikipedia.org]

- 14. ORCA Input Library - Basis sets [sites.google.com]

- 15. Polarizable continuum model - Wikipedia [en.wikipedia.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Polarizable continuum model: some basic remarks — DIRAC not found documentation [diracprogram.org]

- 18. Group of Prof. Hendrik Zipse | The Polarizable Continuum Model (PCM) [zipse.cup.uni-muenchen.de]

- 19. 12.2.2 Polarizable Continuum Models⣠12.2 Chemical Solvent Models ⣠Chapter 12 Molecules in Complex Environments: Solvent Models, QM/MM and QM/EFP Features, Density Embedding ⣠Q-Chem 5.2 Userâs Manual [manual.q-chem.com]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. medium.com [medium.com]

- 23. m.youtube.com [m.youtube.com]

- 24. prezi.com [prezi.com]

- 25. ossila.com [ossila.com]

- 26. learn.schrodinger.com [learn.schrodinger.com]

- 27. Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 28. chemistry.stackexchange.com [chemistry.stackexchange.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to 1-Bromo-4-iodo-2,5-dimethylbenzene (CAS No. 699119-05-6): A Versatile Synthetic Building Block for Drug Discovery and Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 699119-05-6), a valuable and versatile building block in modern organic synthesis. This document is intended for researchers, scientists, and drug development professionals. The guide will delve into the compound's core physicochemical properties, its strategic importance in synthetic chemistry—particularly in palladium-catalyzed cross-coupling reactions—and provide practical insights into its application. A curated list of reputable suppliers is also included to facilitate procurement for research and development purposes.

Introduction: The Strategic Value of Differentiated Dihalogenated Arenes

In the landscape of medicinal chemistry and materials science, the ability to construct complex molecular architectures with precision is paramount. Dihalogenated aromatic compounds, such as this compound, serve as exceptional starting materials for the synthesis of novel bioactive molecules.[1] The key to their utility lies in the differential reactivity of the halogen substituents, which enables selective and sequential chemical transformations.

This compound, also known as 2-Bromo-5-iodo-p-xylene, possesses both a bromine and an iodine atom attached to a dimethylated benzene ring.[2][3][4] This structural arrangement is of significant interest to synthetic chemists because the carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in common palladium-catalyzed cross-coupling reactions.[5] This reactivity difference allows for the selective functionalization of the iodine-bearing position, leaving the bromine atom intact for subsequent transformations. This stepwise approach is a powerful strategy for the convergent synthesis of complex target molecules, including pharmaceuticals, agrochemicals, and organic electronic materials.[6][7]

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a synthetic building block is crucial for its effective use in experimental work.

| Property | Value | Source(s) |

| CAS Number | 699119-05-6 | [1][2][8] |

| Chemical Name | This compound | [1][2][3] |

| Synonyms | 1-bromo-2,5-dimethyl-4-iodobenzene, 2-Bromo-5-iodo-p-xylene | [4][9][10] |

| Molecular Formula | C₈H₈BrI | [3][8] |